Acetylphosphate
Overview
Description
Acetylphosphate is a chemical compound that serves as a mixed anhydride of acetic acid and phosphoric acid. It is known for its role as a high-energy phosphate ester and is involved in various biochemical processes. This compound is considered a primordial energy currency and has been proposed to catalyze reactions analogous to those driven by adenosine triphosphate (ATP) in modern metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetylphosphate can be synthesized through the reaction of inorganic phosphate with acetic anhydride in an aqueous solution. This method is straightforward and utilizes readily available and inexpensive reagents . The reaction conditions typically involve ambient temperature and pressure, making it a convenient process for laboratory synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the simplicity of its synthesis suggests that similar aqueous reactions could be scaled up for industrial applications. The use of recombinant lysates of Escherichia coli has also been explored for multi-enzymatic cascades, which could potentially be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions: Acetylphosphate undergoes various chemical reactions, including:
Phosphorylation: this compound can phosphorylate nucleotide precursors such as ribose to ribose-5-phosphate and adenosine to adenosine monophosphate.
Acetylation: It can acetylate amino groups, such as the amino group of glycine, especially at alkaline pH.
Common Reagents and Conditions:
Phosphorylation Reactions: Typically conducted in aqueous solutions at a range of pH levels, often with the presence of metal ions like ferric iron (Fe³⁺) to catalyze the reaction.
Acetylation Reactions: These reactions are favored in alkaline conditions and involve the transfer of the acetyl group from this compound to the target molecule.
Major Products:
Phosphorylation Products: Ribose-5-phosphate, adenosine monophosphate, and ATP.
Acetylation Products: Acetylated amino acids and proteins.
Scientific Research Applications
Acetylphosphate has a wide range of applications in scientific research:
Mechanism of Action
Acetylphosphate exerts its effects primarily through its ability to donate phosphate and acetyl groups. In phosphorylation reactions, this compound transfers its phosphate group to substrates such as ADP, forming ATP. This process is facilitated by metal ions like ferric iron, which catalyze the reaction . In acetylation reactions, this compound donates its acetyl group to amino groups on proteins, leading to post-translational modifications that can alter protein function and stability .
Comparison with Similar Compounds
Acetylphosphate is unique among phosphorylating agents due to its dual role as both a phosphate and acetyl donor. Similar compounds include:
Carbamoyl Phosphate: Another high-energy phosphate compound involved in the synthesis of nucleotides and amino acids.
Methyl Thioacetate: Proposed as a prebiotic equivalent to this compound, though it is less stable and less effective in catalyzing analogous reactions.
This compound’s stability and reactivity make it a versatile compound in both prebiotic chemistry and modern biochemical applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
phosphono acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O5P/c1-2(3)7-8(4,5)6/h1H3,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPOUNRJVLNBCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207738 | |
Record name | Acetyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Acetylphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001494 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
590-54-5 | |
Record name | Acetyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40207738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETYLPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54979W5TJB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Acetylphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001494 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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